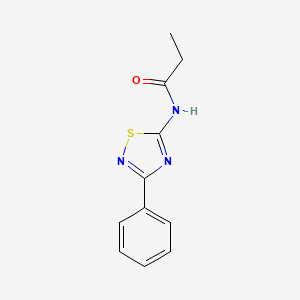
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide, also known as PTT, is a chemical compound that has been studied extensively for its potential use in scientific research. PTT is a member of the thiadiazole family of compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is not well understood. It is thought to work by binding to ROS and undergoing a chemical reaction that produces a fluorescent signal. However, further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is its selectivity for ROS, which makes it a useful tool for studying the role of ROS in disease. However, one limitation is that it is not yet clear how N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide interacts with other molecules in cells, which could affect its specificity and sensitivity.
Orientations Futures
There are several future directions for research on N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide. One area of interest is developing new derivatives of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide with improved properties, such as increased selectivity or sensitivity. Another area of interest is studying the potential of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide for use in vivo, which could have important implications for the diagnosis and treatment of disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide and its potential applications in scientific research.
Méthodes De Synthèse
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide can be synthesized through a multistep process, starting with the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride can then be reacted with propanamide to form N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has been shown to selectively detect ROS and has potential as a tool for studying the role of ROS in disease.
Propriétés
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-9(15)12-11-13-10(14-16-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKNOFMFOHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)
![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)

![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)

![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)
![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)
